molecular formula C12H15NO4 B386253 Methyl 4-[2-(acetylamino)ethoxy]benzoate CAS No. 75226-58-3

Methyl 4-[2-(acetylamino)ethoxy]benzoate

Cat. No.: B386253
CAS No.: 75226-58-3
M. Wt: 237.25g/mol
InChI Key: RQJUFPXMHJKXAZ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(acetylamino)ethoxy]benzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the acetylamino group through a nucleophilic substitution reaction. The reaction conditions often include:

    Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.

    Nucleophilic Substitution: The resulting methyl 4-hydroxybenzoate is then reacted with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to introduce the acetylamino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale esterification using continuous flow reactors to increase efficiency.
  • Use of automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2-(acetylamino)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 4-[2-(acetylamino)ethoxy]benzoic acid.

    Reduction: Formation of 4-[2-(acetylamino)ethoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-(acetylamino)ethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(acetylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and interaction within biological systems.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the acetylamino and ethoxy groups, making it less versatile in certain applications.

    Ethyl 4-[2-(acetylamino)ethoxy]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and properties.

    4-[2-(acetylamino)ethoxy]benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.

Uniqueness: Methyl 4-[2-(acetylamino)ethoxy]benzoate is unique due to the combination of the acetylamino and ethoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.

Properties

IUPAC Name

methyl 4-(2-acetamidoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(14)13-7-8-17-11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJUFPXMHJKXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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